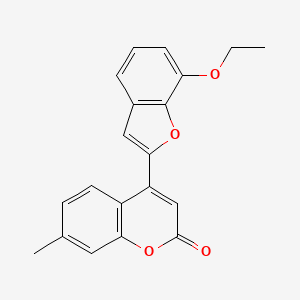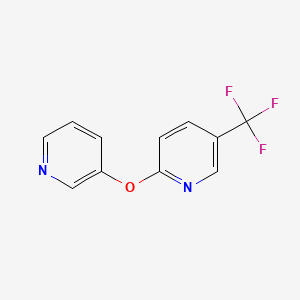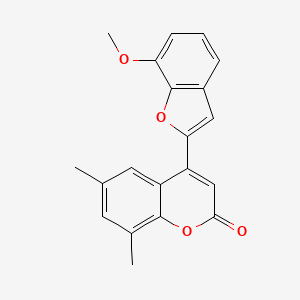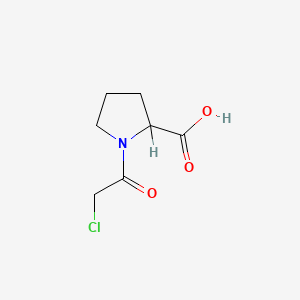
4-(7-ethoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
4-(7-ethoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one has been studied extensively for its pharmacological properties and potential therapeutic applications. In vitro studies have shown that this compound exhibits antioxidant, anti-inflammatory, and anti-cancer activities. It has also been found to inhibit the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer. Additionally, this compound has been found to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.
作用機序
The exact mechanism of action of 4-(7-ethoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one is still not fully understood. However, it is believed that this compound exerts its pharmacological effects through the modulation of multiple molecular targets. Studies have shown that this compound can modulate the expression of genes related to inflammation, apoptosis, and cancer cell growth. Additionally, this compound has been found to inhibit the activity of several enzymes involved in the metabolism of drugs and hormones, suggesting its potential to interact with multiple signaling pathways.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate the expression of genes related to inflammation, apoptosis, and cell growth. Additionally, this compound has been found to inhibit the activity of several enzymes involved in the metabolism of drugs and hormones, suggesting its potential to interact with multiple signaling pathways. This compound has also been found to possess antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
The advantages of using 4-(7-ethoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one in laboratory experiments include its low cost and easy availability. Additionally, this compound is a relatively stable compound and can be stored for long periods of time without significant degradation. The main limitation of using this compound in laboratory experiments is that it is a relatively new compound and is not yet widely used in research.
将来の方向性
Future research on 4-(7-ethoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound, as well as its potential toxicity. Finally, further research is needed to develop more efficient and cost-effective methods for the synthesis of this compound.
合成法
4-(7-ethoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one can be synthesized in the laboratory using a variety of methods. The most commonly used method is a multi-step synthesis involving the reaction of 7-ethoxy-1-benzofuran-2-ylboronic acid with 2-methyl-7-hydroxychromone in the presence of palladium acetate and N-methyl-2-pyrrolidone as the solvent. This reaction produces a mixture of the desired this compound and other by-products, which can be separated by column chromatography.
特性
IUPAC Name |
4-(7-ethoxy-1-benzofuran-2-yl)-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c1-3-22-16-6-4-5-13-10-18(24-20(13)16)15-11-19(21)23-17-9-12(2)7-8-14(15)17/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIYCPHKMWLTKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]benzoate](/img/structure/B6429339.png)
![methyl 2-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B6429348.png)
![methyl 2-{3-[(6-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B6429353.png)
![2-methoxy-6-({1-[2-(trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrazine](/img/structure/B6429357.png)
![methyl 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]benzoate](/img/structure/B6429372.png)
![methyl 2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B6429376.png)
![methyl 2-(3-{[6-(dimethylamino)pyridazin-3-yl]oxy}pyrrolidine-1-carbonyl)benzoate](/img/structure/B6429381.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6429385.png)
![ethyl 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate](/img/structure/B6429386.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B6429390.png)


![(2Z)-6-methoxy-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6429428.png)
